molecular formula C23H28N4O4 B3087458 (R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate CAS No. 1173900-36-1

(R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate

Cat. No.: B3087458
CAS No.: 1173900-36-1
M. Wt: 424.5 g/mol
InChI Key: VBTTWBNPRCUJFB-MRXNPFEDSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a 7-methyl group, an ethoxyethylamino side chain, and a methyl benzoate ester. The (R)-stereochemistry at the chiral center may influence its physicochemical and biological properties, such as solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

methyl 2-[[(1R)-1-[2-(2-ethoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-5-31-11-10-24-20-13-21(28)27-14-15(2)12-18(22(27)26-20)16(3)25-19-9-7-6-8-17(19)23(29)30-4/h6-9,12-14,16,24-25H,5,10-11H2,1-4H3/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTTWBNPRCUJFB-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC1=CC(=O)N2C=C(C=C(C2=N1)C(C)NC3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCNC1=CC(=O)N2C=C(C=C(C2=N1)[C@@H](C)NC3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H28N4O4, with a molecular weight of approximately 424.5 g/mol. The compound features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities.

Structural Characteristics

PropertyValue
Molecular FormulaC23H28N4O4
Molecular Weight424.5 g/mol
CAS Number1173900-36-1

Antihistaminic Activity

Research has indicated that compounds similar to this compound exhibit significant antihistaminic properties. In vitro studies have shown that these compounds can inhibit histamine-induced contractions in isolated guinea pig ileum preparations, suggesting their potential utility in treating allergic reactions and asthma .

Bronchodilatory Effects

In vivo studies have demonstrated that related compounds provide bronchodilatory effects. For instance, specific derivatives exhibited notable protection against histamine-induced bronchospasm in guinea pigs. The efficacy of these compounds was evaluated by comparing their protective effects against standard bronchodilators like aminophylline .

Safety and Toxicity

Toxicity assessments have revealed that this compound and its analogs are nontoxic at doses up to 300 mg/kg body weight in animal models. This safety profile is crucial for further development as therapeutic agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and pharmacological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various derivatives of the pyrido[1,2-a]pyrimidine framework and evaluated their biological activities. The results indicated that certain substitutions significantly enhanced antihistaminic potency .
    Compound% YieldMelting Point (°C)% Inhibition
    3a5114444.6
    3b589843.1
    3c568849.3
  • Comparative Studies : The comparative study of various derivatives showed that compounds with specific substituents at the 6-position exhibited enhanced activity compared to those without such modifications .

Comparison with Similar Compounds

Functional Implications

  • Solubility: The ethoxyethylamino group in the target compound may improve aqueous solubility compared to the lipophilic benzyl-piperidinyl group in Compound 14.
  • Metabolic Stability : The 7-methyl group in the target compound could reduce oxidative metabolism relative to Compound 2d’s nitro group.
  • Bioactivity: The pyrido-pyrimidinone core may enhance hydrogen-bonding interactions with biological targets compared to oxazolo-pyridine (Compound 16) or tetrahydroimidazo-pyridine (Compound 2d) cores.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate
Reactant of Route 2
Reactant of Route 2
(R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate

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